Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-
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Overview
Description
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- is a complex organic compound with the molecular formula C24H16S3. This compound is part of the thiophene family, which is known for its aromatic properties and sulfur-containing heterocyclic structure. Thiophene derivatives are widely studied due to their significant roles in various scientific fields, including material science, medicinal chemistry, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Thiophene, 2,5-bis[4-(2-thienyl)phenyl]-, typically involves several key reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed direct C-H arylation of thiophenes allows for the efficient coupling of aryl or heteroaryl bromides with thiophenes . This method is advantageous due to its high selectivity and the ability to operate under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, thiophene-based drugs may inhibit enzymes or block ion channels, leading to their therapeutic effects. The sulfur atom in the thiophene ring plays a crucial role in these interactions by facilitating binding to target proteins and modulating their activity .
Comparison with Similar Compounds
Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- can be compared with other similar compounds, such as:
Thiophene-2-boronic acid pinacol ester: Used in cross-coupling reactions for the synthesis of complex organic molecules.
2,2’5’,2’'-Terthiophene: A tri-thiophene compound used in the development of conductive polymers.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Utilized in the fabrication of organic electronic devices.
The uniqueness of Thiophene, 2,5-bis[4-(2-thienyl)phenyl]- lies in its specific structure, which imparts distinct electronic and chemical properties, making it valuable for specialized applications in material science and medicinal chemistry .
Properties
CAS No. |
372952-22-2 |
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Molecular Formula |
C24H16S3 |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2,5-bis(4-thiophen-2-ylphenyl)thiophene |
InChI |
InChI=1S/C24H16S3/c1-3-21(25-15-1)17-5-9-19(10-6-17)23-13-14-24(27-23)20-11-7-18(8-12-20)22-4-2-16-26-22/h1-16H |
InChI Key |
BXNSHQHMSSYCKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(C=C4)C5=CC=CS5 |
Origin of Product |
United States |
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